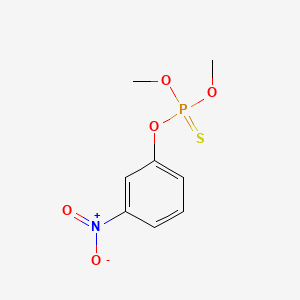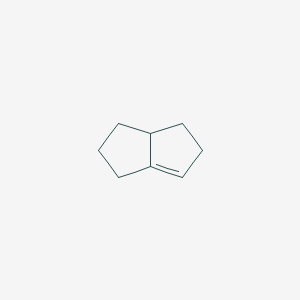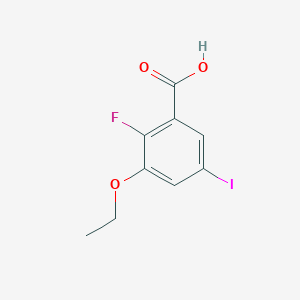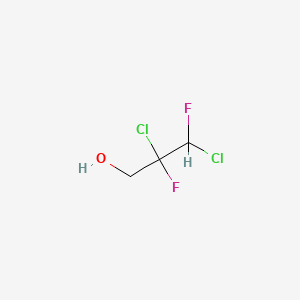
1-Propanol, 2,3-dichloro-2,3-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 2,3-dichloro-2,3-difluoro- is an organic compound with the molecular formula C3H4Cl2F2O It is a derivative of propanol where the hydrogen atoms at the 2 and 3 positions are replaced by chlorine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propanol, 2,3-dichloro-2,3-difluoro- can be synthesized through halogenation reactions where propanol is treated with chlorine and fluorine under controlled conditions. The reaction typically involves the use of catalysts and specific temperature and pressure conditions to ensure selective substitution at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 1-Propanol, 2,3-dichloro-2,3-difluoro- may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanol, 2,3-dichloro-2,3-difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its parent alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces the parent alcohol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 2,3-dichloro-2,3-difluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Propanol, 2,3-dichloro-2,3-difluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.
Vergleich Mit ähnlichen Verbindungen
- 1-Propanol, 2,3-dichloro-
- 2-Propanol, 1,3-dichloro-
- 1,3-Dichloro-2-propanol
Comparison: 1-Propanol, 2,3-dichloro-2,3-difluoro- is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical and physical properties compared to its analogs. For example, the fluorine atoms can increase the compound’s lipophilicity and stability, making it more suitable for certain applications.
Eigenschaften
CAS-Nummer |
1647-61-6 |
|---|---|
Molekularformel |
C3H4Cl2F2O |
Molekulargewicht |
164.96 g/mol |
IUPAC-Name |
2,3-dichloro-2,3-difluoropropan-1-ol |
InChI |
InChI=1S/C3H4Cl2F2O/c4-2(6)3(5,7)1-8/h2,8H,1H2 |
InChI-Schlüssel |
LQNWCZOSOUKVMI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)Cl)(F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


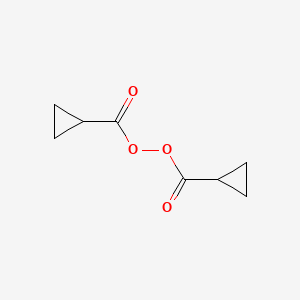
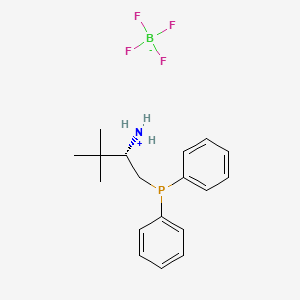
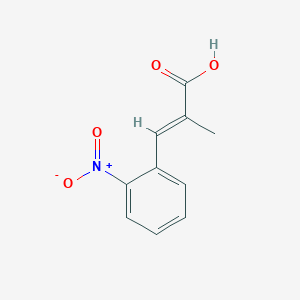
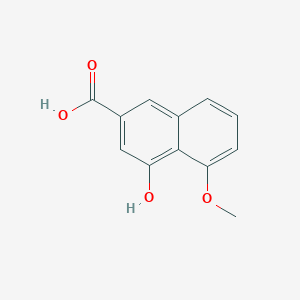
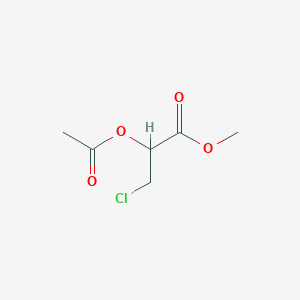
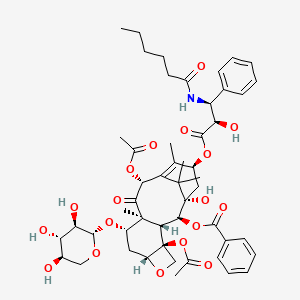
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)

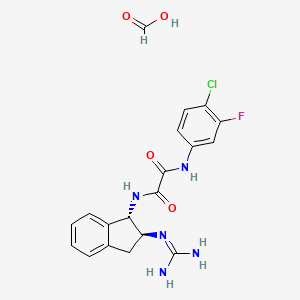
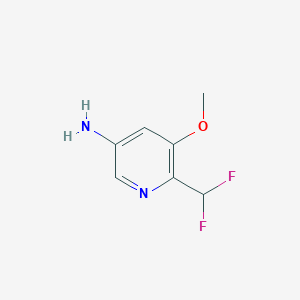
![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)
